molecular formula C25H20ClN3O5 B2939283 (E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide CAS No. 522655-65-8

(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2939283
CAS No.: 522655-65-8
M. Wt: 477.9
InChI Key: WZCNEECXVZRONB-UHFFFAOYSA-N
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Description

The compound (E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a cyanoacrylamide derivative characterized by:

  • A central phenyl ring substituted with 3-chloro, 5-methoxy, and 4-[(4-methylphenyl)methoxy] groups.
  • An (E)-configured acrylamide backbone with a cyano group at the α-position.
  • An N-(2-nitrophenyl) substituent on the acrylamide moiety.

Properties

IUPAC Name

(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O5/c1-16-7-9-17(10-8-16)15-34-24-20(26)12-18(13-23(24)33-2)11-19(14-27)25(30)28-21-5-3-4-6-22(21)29(31)32/h3-13H,15H2,1-2H3,(H,28,30)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCNEECXVZRONB-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Central Phenyl Ring

Variations in substituents on the central phenyl ring significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents (Position) Key Structural Differences Evidence Source
Target Compound 3-Cl, 5-OCH₃, 4-(4-methylphenyl-OCH₂) Reference standard
(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-N-(4-nitrophenyl) analog 3-Cl, 5-OCH₃, 4-(4-Cl-phenyl-OCH₂); N-(4-NO₂) 4-Cl vs. 4-methyl; nitro group position (4 vs. 2)
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxy-phenyl]-N-(2-nitrophenyl) analog 3-Cl, 5-OCH₂CH₃, 4-(2-Cl-phenyl-OCH₂); N-(2-NO₂) Ethoxy vs. methoxy; 2-Cl vs. 4-methyl
XCT790 [(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide] 4-(bis-CF₃-phenyl-OCH₂); N-(thiadiazolyl) Highly fluorinated substituents; heterocyclic N-group

Key Observations :

  • Bulkier substituents (e.g., 4-methylphenyl vs. 2-chlorophenyl) may sterically hinder interactions with hydrophobic pockets in enzymes .

Variations in the Acrylamide Backbone and N-Substituents

The acrylamide moiety’s substitution pattern impacts solubility and target affinity:

Compound Name Acrylamide Substituents Physical Properties (Melting Point, Yield) Evidence Source
Target Compound Cyano, N-(2-nitrophenyl) Data not explicitly provided
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) Cyano, N-(thiophen-2-yl), morpholinyl Mp: 296–298°C; Yield: 69.96%
AZD9291 (Osimertinib) N-[2-(dimethylamino)ethyl], pyrimidine Clinically approved EGFR inhibitor
3-(1,3-dioxaindan-5-yl)-2-cyano-N-(1,3-dioxo-isoindol-4-yl)prop-2-enamide Cyano, N-(isoindolyl) Mol. weight: 446.47 g/mol

Key Observations :

  • Morpholinyl or piperazinyl groups (e.g., in 30a) improve water solubility compared to nitroaryl substituents .
  • N-(2-nitrophenyl) in the target compound may enhance π-stacking interactions in hydrophobic binding pockets but reduce solubility .

Key Observations :

  • Cyanogroup position: The α-cyano group in the target compound is critical for Michael acceptor reactivity, enabling covalent bond formation with cysteine residues in kinases .
  • Nitro group position : N-(2-nitrophenyl) may reduce off-target effects compared to para-substituted nitro groups due to altered electronic distribution .

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